molecular formula C19H17FN4O2S B2948298 2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1105239-78-8

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2948298
CAS No.: 1105239-78-8
M. Wt: 384.43
InChI Key: CXGSYJOOCOUQBJ-UHFFFAOYSA-N
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Description

2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is a protein called soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in various physiological processes.

Mode of Action

The compound is expected to stimulate sGC . By activating this enzyme, it increases the production of cGMP. The elevated levels of cGMP then interact with various intracellular targets, leading to a cascade of biochemical reactions.

Biochemical Pathways

The increased cGMP levels affect multiple pathways. One of the key downstream effects is the relaxation of smooth muscle cells in the walls of small lung arteries . This can help alleviate conditions like pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.

Pharmacokinetics

It’s known that the compound’s dissolution behavior can affect its bioavailability . Nanoformulations of the compound have been developed to improve its water solubility and, consequently, its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the relaxation of smooth muscle cells in the lung arteries . This can lead to a decrease in pulmonary arterial pressure and provide relief from symptoms associated with pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension.

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-16-6-2-1-5-14(16)12-27-19-23-15(9-18(26)24-19)8-17(25)22-11-13-4-3-7-21-10-13/h1-7,9-10H,8,11-12H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGSYJOOCOUQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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